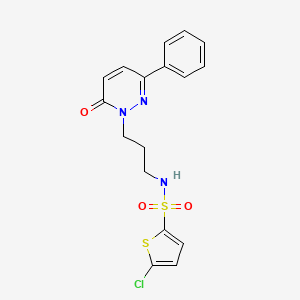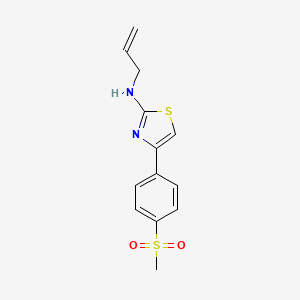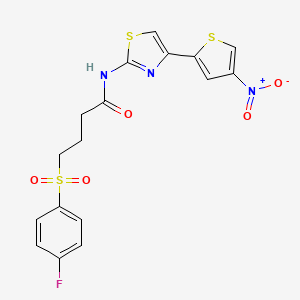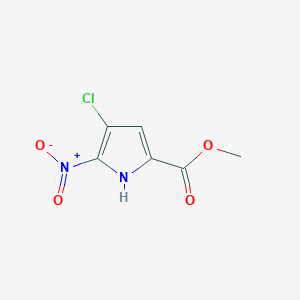
5-chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a complex chemical compound notable for its distinctive structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by a thiophene ring substituted with a chlorosulfonamide group and a phenylpyridazinone moiety, making it a subject of interest for researchers due to its unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide typically involves multi-step organic synthesis protocols. The preparation starts with the formation of the core thiophene ring, which is then functionalized through successive reactions to introduce the chlorosulfonamide and phenylpyridazinone groups. Common reaction conditions include the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired chemical transformations.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automation of reaction steps, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions it Undergoes
5-Chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is capable of undergoing various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Can involve reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Typically carried out using hydrogen gas with a palladium on carbon (Pd/C) catalyst, or sodium borohydride for milder conditions.
Substitution: This can be done through nucleophilic or electrophilic substitution reactions, using reagents such as halides or organometallic compounds.
Major Products Formed from These Reactions
The major products depend on the specific reaction:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce amines or reduced sulfonamide derivatives.
Substitution: Results in a variety of functionalized thiophene derivatives.
Scientific Research Applications
In Chemistry
This compound's unique structure allows for studies into its electronic properties and reactivity patterns, contributing to the development of new synthetic methodologies and materials.
In Biology and Medicine
Research has indicated potential applications in drug discovery, particularly as a scaffold for the development of inhibitors or modulators targeting specific enzymes or receptors. Its structure lends itself to binding interactions with biological macromolecules.
In Industry
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, such as enzymes or receptors, involving pathways related to its functional groups. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, or ionic bonds with the target molecules, altering their function or activity.
Comparison with Similar Compounds
5-Chloro-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide stands out due to its specific combination of a thiophene ring with a chlorosulfonamide and a phenylpyridazinone group. Similar compounds might include:
Thiophene derivatives: with different substituents, impacting their reactivity and application.
Sulfonamides: with varying aromatic or heterocyclic groups.
Phenylpyridazinones: with different side chains or functional groups, affecting their biological activity.
There you go
Properties
IUPAC Name |
5-chloro-N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-15-8-10-17(25-15)26(23,24)19-11-4-12-21-16(22)9-7-14(20-21)13-5-2-1-3-6-13/h1-3,5-10,19H,4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQPIZCKGXUMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-({4-methyl-5-[1-methyl-1-(1H-1,2,4-triazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetate](/img/structure/B2741113.png)

![(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-3-PHENYL-1,3-THIAZOLIDINE-2,4-DIONE](/img/structure/B2741116.png)
![3-{6-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-6-oxohexyl}-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2741118.png)
![1-(3-Bromophenyl)-3-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2741119.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2741120.png)


![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2741125.png)
![1-[4-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2741127.png)


![Potassium benzo[d]thiazole-2-sulfonate](/img/structure/B2741135.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2741136.png)
